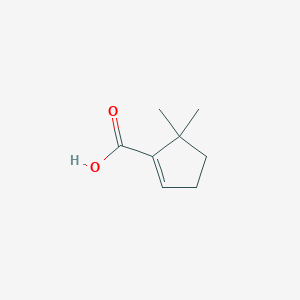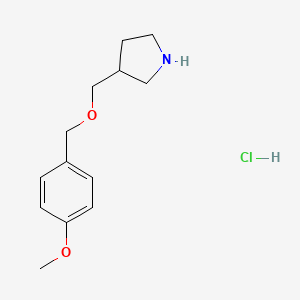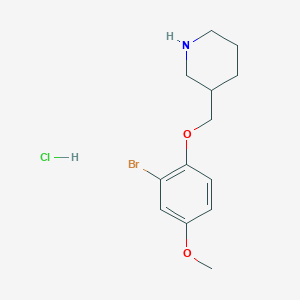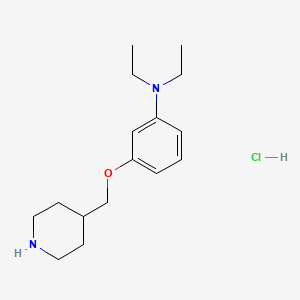
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid
Overview
Description
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid, also known as TBAC, is an organic compound that has been studied for its potential applications in scientific research. TBAC is an azetidine-based compound that is composed of a tert-butylcyclohexyl group and a carboxylic acid group. TBAC has been studied for its ability to act as a catalyst in organic synthesis and its potential applications in biochemistry and pharmacology.
Mechanism of Action
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been studied for its ability to act as a catalyst in organic synthesis. This compound is able to facilitate the formation of carbon-carbon bonds through a mechanism known as the SN2 reaction. In this reaction, the this compound molecule acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in biochemistry and pharmacology. This compound has been used to study the mechanism of action of certain enzymes and proteins. This compound has also been studied for its potential effects on biochemical and physiological processes. In particular, this compound has been studied for its potential effects on gene expression, cell growth, and cell differentiation.
Advantages and Limitations for Lab Experiments
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has several advantages and limitations when it comes to its use in laboratory experiments. One of the main advantages of this compound is its ability to act as a catalyst in organic synthesis. This allows for the rapid formation of new carbon-carbon bonds. Additionally, this compound is relatively stable and can be stored at room temperature. However, this compound is also limited by its low solubility in water and its potential to cause skin irritation.
Future Directions
Future research on 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could focus on its potential applications in biochemistry and pharmacology. In particular, this compound could be studied for its potential effects on gene expression, cell growth, and cell differentiation. Additionally, this compound could be studied for its potential to act as a catalyst in other types of organic reactions. Finally, this compound could be studied for its potential to act as a drug delivery system.
Scientific Research Applications
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been studied for its potential applications in scientific research. This compound has been used as a catalyst in organic synthesis, as it is able to facilitate the formation of carbon-carbon bonds. This compound has also been studied for its potential applications in biochemistry and pharmacology. In particular, this compound has been used to study the mechanism of action of certain enzymes and proteins.
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)11-4-6-12(7-5-11)15-8-10(9-15)13(16)17/h10-12H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLRXLPUWSSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)



![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)




